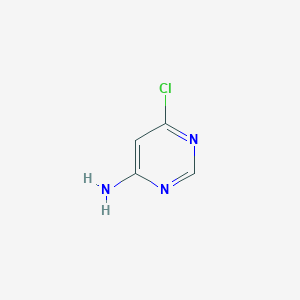

4-Amino-6-chloropyrimidine

説明

Overview of the Pyrimidine (B1678525) Heterocyclic Scaffold in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. sigmaaldrich.com Its derivatives are not only integral to the structure of nucleic acids (cytosine, thymine, and uracil) but are also found in a variety of other natural products, including thiamine (B1217682) (vitamin B1). nih.gov The versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. sigmaaldrich.comnetascientific.com

The continued interest in pyrimidine chemistry stems from its synthetic tractability and the diverse biological activities of its derivatives. acs.org Researchers are constantly developing novel synthetic methodologies to access functionalized pyrimidines, aiming to create new therapeutic agents and materials with enhanced properties. nih.gov The ability to modify the pyrimidine core at various positions allows for the fine-tuning of its physicochemical and biological characteristics, making it a highly adaptable scaffold for drug discovery and development.

Strategic Importance of Halogenated Aminopyrimidines as Synthetic Precursors

Within the broad family of pyrimidine derivatives, halogenated aminopyrimidines represent a particularly important class of synthetic intermediates. The presence of a halogen atom, typically chlorine or bromine, on the pyrimidine ring provides a reactive handle for a wide range of chemical transformations. This halogen atom can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The strategic importance of these compounds lies in their ability to serve as versatile building blocks. The amino group, on the other hand, can act as a directing group, influence the reactivity of the heterocyclic ring, and provide a site for further functionalization. This dual functionality makes halogenated aminopyrimidines highly valuable precursors for the synthesis of a multitude of substituted pyrimidines, which are often key components of biologically active molecules.

Specific Research Focus and Utility of 4-Amino-6-chloropyrimidine within Organic Synthesis and Medicinal Chemistry

This compound stands out as a commercially available and highly versatile building block in both organic synthesis and medicinal chemistry. Its specific substitution pattern—an amino group at position 4 and a chlorine atom at position 6—renders the C6 position highly susceptible to nucleophilic aromatic substitution. This reactivity is a key feature that has been extensively exploited in the synthesis of a wide array of functionalized pyrimidines.

In the realm of medicinal chemistry, this compound has proven to be a critical starting material for the development of potent kinase inhibitors. For instance, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis of such drugs often involves the displacement of the chlorine atom with a suitable nucleophile to introduce the desired pharmacophoric elements. Furthermore, this compound has been utilized as a scaffold for the discovery of inhibitors of other kinases, including the mammalian target of rapamycin (B549165) (mTOR), which are being investigated as potential anticancer agents. acs.org

Beyond kinase inhibitors, this compound serves as a precursor for the synthesis of various nucleoside analogs with potential antiviral and anticancer activities. The amino group can be acylated or otherwise modified, while the chloro group provides a site for attaching sugar moieties or other substituents. Its utility also extends to the agrochemical industry, where it is used in the formulation of herbicides and pesticides. netascientific.com The reactivity and versatility of this compound continue to make it a focal point of research for the development of new pharmaceuticals and other biologically active compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKKRSPKJMHASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285521 | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-59-9 | |

| Record name | 5305-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-6-chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Amino 6 Chloropyrimidine

Established Synthetic Pathways to 4-Amino-6-chloropyrimidine

Mono-amination of 4,6-Dichloropyrimidine (B16783): Traditional Protocols

The most common and direct method for synthesizing this compound is through the mono-amination of 4,6-dichloropyrimidine. mdpi.comsemanticscholar.org This reaction involves the selective substitution of one of the chlorine atoms on the pyrimidine (B1678525) ring with an amino group. Traditional protocols often employ a nucleophilic aromatic substitution (SNAr) reaction.

The reaction is typically carried out by treating 4,6-dichloropyrimidine with an amino source, such as ammonia (B1221849) or various primary and secondary amines. nih.govmdpi.com Standard procedures have been developed that yield the desired product in high yields. mdpi.comsemanticscholar.org For instance, the reaction of 4,6-dichloropyrimidine with different amines in the presence of a base like triethylamine (B128534) is a well-documented method. nih.gov The inherent reactivity of the chlorine atoms in 4,6-dichloropyrimidine towards nucleophiles makes it a suitable starting material. nih.gov

It is important to control the reaction conditions to favor mono-substitution and avoid the formation of the di-aminated product. To achieve this, a slight excess of 4,6-dichloropyrimidine is sometimes used. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with various amines under the influence of triethylamine in refluxing ethanol (B145695) has also been explored to produce mono-substituted compounds. researchgate.net

A patent describes a method using atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine compounds. google.com This approach is presented as a simple and convenient operation. google.com

| Starting Material | Reagent(s) | Key Conditions | Product | Reference(s) |

| 4,6-Dichloropyrimidine | Ammonia or Aminated Compounds | Atmospheric-pressure ammonolysis/aminolysis | 4-Amino-6-alkoxyl pyrimidine compounds | google.com |

| 4,6-Dichloropyrimidine | Primary and Secondary Amines | Triethylamine | This compound derivatives | nih.gov |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Adamantane-containing 4-amino-6-chloropyrimidines | mdpi.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Efforts to improve the synthesis of this compound have focused on optimizing reaction conditions to maximize yield and purity while minimizing by-products. One key factor is the control of temperature during amination reactions. Higher temperatures can lead to an increase in impurities and a simultaneous reduction in yield. google.com

For instance, in the synthesis of 4-amino-6-alkoxyl pyrimidine compounds from 4,6-dichloropyrimidine, controlling the reaction temperature during the initial ammonolysis or aminolysis step is crucial to limit the formation of impurities. google.com Another approach to enhance purity involves washing the intermediate products with solvents like water and ethanol to remove any unreacted starting materials. nih.gov

The choice of solvent and base can also significantly impact the reaction outcome. In the monoamination of 4,6-dichloropyrimidine with adamantane-containing amines, using potassium carbonate as the base and dimethylformamide (DMF) as the solvent at 140 °C were found to be optimal conditions. mdpi.com

Innovative and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of innovative technologies like microwave-assisted synthesis and electrochemistry, as well as a focus on green chemistry principles.

Microwave-Assisted Synthetic Protocols for this compound

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org The synthesis of this compound and its derivatives has been successfully achieved using microwave-assisted protocols.

One study reports the synthesis of this compound intermediates by reacting 4,6-dichloropyrimidine with various amines under microwave irradiation at 30–35 °C and 1 bar pressure for just 15 minutes. nih.gov This method is highlighted as being very cost-effective and resulting in high yields. nih.gov The use of microwave synthesis can significantly reduce reaction times from hours or even days to mere minutes. nih.govresearchgate.net

| Starting Material | Reagent(s) | Microwave Conditions | Reaction Time | Outcome | Reference(s) |

| 4,6-Dichloropyrimidine | Primary and Secondary Amines | 15 W, 30–35 °C, 1 bar | 15 min | High yield, reduced time | nih.gov |

| Substituted Guanidines | β-Diketones | Solvent- and catalyst-free | Not specified | One-pot synthesis of 2-(substituted amino)pyrimidines | researchgate.net |

Electrochemical Synthetic Routes for this compound

Electrochemical methods offer a green and efficient alternative for chemical synthesis, as they use electrons as reagents, thereby minimizing waste. researchgate.net The electrochemical synthesis of 4-amino-6-arylpyrimidines has been achieved through a reductive cross-coupling reaction between 4-amino-6-chloropyrimidines and aryl halides. mdpi.comnih.gov

This process typically employs a sacrificial iron anode and a nickel foam cathode in the presence of a nickel(II) catalyst. mdpi.comresearchgate.net The reactions are carried out under mild conditions, at room temperature in an inert atmosphere, and can produce the desired coupling products in moderate to high yields. mdpi.comnih.gov The electrochemical approach avoids the need for external oxidizing or reducing agents, making it more economical and environmentally friendly. researchgate.net

The general procedure involves the electrolysis of a mixture containing the this compound, an aryl halide, a nickel catalyst (such as NiBr₂bpy), and a supporting electrolyte in a solvent like DMF. nih.gov This method has been shown to be robust, allowing for the coupling of complex fragments. researchgate.net

| Reactants | Catalyst/Electrodes | Key Conditions | Product | Yield | Reference(s) |

| 4-Amino-6-chloropyrimidines, Aryl Halides | NiBr₂bpy / Iron anode, Nickel foam cathode | Room temperature, Argon atmosphere, DMF | 4-Amino-6-arylpyrimidines | Moderate to high (34-99%) | mdpi.comresearchgate.netresearchgate.net |

Sustainable Practices and Waste Minimization in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical production. semanticscholar.org Sustainable practices focus on using environmentally benign solvents, minimizing waste, and developing energy-efficient processes.

One approach involves the use of low transition temperature mixtures (LTTMs), which can act as both a reusable catalyst and a green solvent. researchgate.net For example, a glycolic acid:urea based LTTM has been used for the efficient synthesis of pyrimidine derivatives. researchgate.net Another sustainable strategy is the use of alcohols derived from lignocellulose, an abundant biomass source, as starting materials in iridium-catalyzed multicomponent pyrimidine synthesis. organic-chemistry.orgsci-hub.se This method liberates only hydrogen and water as byproducts. organic-chemistry.orgsci-hub.se

Minimizing waste is a key aspect of green chemistry. researchgate.net Electrochemical methods contribute to this goal by avoiding the generation of reagent waste since electrons serve as the primary reagent. researchgate.net Furthermore, the development of catalytic systems that are recyclable and stable over multiple cycles is a significant step towards sustainable chemical synthesis. researchgate.net A patent for preparing 4-amino-6-alkoxyl pyrimidine compounds highlights a green and environmentally friendly process that is simple, low-cost, and high-yield, making it suitable for industrial production. google.com

Flow Chemistry Applications in this compound Synthesis

The application of flow chemistry and microreactor technology to the synthesis of heterocyclic compounds has demonstrated significant advantages over traditional batch processing. beilstein-institut.debeilstein-journals.org These benefits, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater control over reaction parameters, are particularly relevant for the synthesis of substituted pyrimidines. beilstein-institut.deelveflow.com While specific literature detailing a dedicated flow synthesis for this compound is not extensively documented, the successful application of flow methodologies to closely related analogues provides a strong basis for its potential use.

Research into the synthesis of 4,6-disubstituted pyrimidines has showcased the viability of continuous flow processes for this class of compounds. mdpi.com A notable example is a two-step, one-flow protocol for creating a library of 4,6-substituted pyrimidines, which begins with 4,6-dichloropyrimidine. mdpi.com In this process, the initial nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with various aromatic amines is conducted at high temperatures in a continuous flow reactor. mdpi.com This step yields mono-substituted intermediates, which are analogous in structure to this compound. mdpi.com The ability to perform these reactions at elevated temperatures (e.g., 160 °C) with short residence times highlights a key advantage of flow systems: superior thermal management, which is difficult to achieve safely and consistently in large-scale batch reactors. beilstein-institut.demdpi.com

The precise control offered by microreactors allows for homogenous reaction conditions, minimizing the formation of byproducts and potentially increasing yields compared to batch methods. beilstein-institut.de For the synthesis of compounds like this compound, this could translate to a cleaner product profile and simplified purification. Furthermore, flow chemistry enables the safe handling of potentially hazardous reagents and the containment of highly exothermic reactions, which is a crucial consideration in synthetic chemistry. beilstein-institut.debeilstein-journals.org The rapid optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) is another hallmark of flow synthesis, allowing for the efficient development of robust synthetic protocols. elveflow.com

The data from analogous pyrimidine syntheses suggests that a flow-based approach to producing this compound is a promising strategy for efficient, scalable, and safe manufacturing.

Interactive Data Table: Flow Synthesis of an Analogous 4,6-Disubstituted Pyrimidine

The following table details the reaction conditions for the first step in a two-step, one-flow synthesis of 4,6-disubstituted pyrimidines, a process closely related to the potential synthesis of this compound. mdpi.com

| Parameter | Value |

| Starting Material | 4,6-Dichloropyrimidine |

| Reagent | Aromatic Amines |

| Catalyst | DIPEA (Base) |

| Solvent | NMP |

| Reactor Type | ThalesNano X-Cube Flash |

| Temperature | 160 °C |

| Flow Rate | 0.5 mL/min |

| Outcome | Mono-substituted pyrimidine intermediate |

Reactivity and Mechanistic Investigations of 4 Amino 6 Chloropyrimidine

Nucleophilic Substitution Reactions of 4-Amino-6-chloropyrimidine

The this compound molecule features an electron-deficient pyrimidine (B1678525) ring activated towards nucleophilic attack, primarily at the C-6 position bearing the chloro substituent. The chlorine atom serves as a good leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions. The amino group at the C-4 position, being an electron-donating group, modulates the reactivity of the ring.

Amination Reactions of this compound

Amination reactions are crucial for synthesizing 4,6-diaminopyrimidine (B116622) derivatives, which are significant scaffolds in medicinal chemistry. nih.gov The introduction of a second amino group onto the this compound core can be achieved through two primary pathways: direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed C-N cross-coupling.

The chlorine atom at the C-6 position of this compound can be directly displaced by primary and secondary amines via a nucleophilic aromatic substitution (SNAr) mechanism. Symmetrically substituted 4,6-dichloropyrimidines are known to react well with various amine nucleophiles under conventional conditions. pharmaffiliates.com The reaction typically involves heating the pyrimidine substrate with the desired amine, often in a suitable solvent like ethanol (B145695) and in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. pharmaffiliates.com

The pyrimidine ring's electron-deficient nature, caused by the two electronegative nitrogen atoms, facilitates the attack of the nucleophilic amine. pharmaffiliates.comarkat-usa.org This process leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the ring. Subsequent expulsion of the chloride ion yields the final substituted product. nih.gov Studies on related heteroaryl chlorides have shown that such SNAr reactions can be performed in environmentally friendly solvents like water, using a base such as potassium fluoride (B91410) (KF). arkat-usa.org The general order of reactivity for nucleophilic attack on chloropyrimidines is C4/C6 > C2 >> C5, which governs the formation of the this compound precursor from 4,6-dichloropyrimidine (B16783) and the subsequent reactivity of the remaining chlorine atom. libretexts.org For less reactive systems, acid catalysis can sometimes be employed to enhance the reaction rate. libretexts.org

While direct SNAr is feasible, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and efficient method for forming C-N bonds, especially when the SNAr reaction is slow or requires harsh conditions. nih.gov This reaction is particularly useful for coupling a wide array of amines with aryl and heteroaryl halides, including this compound. scbt.commdpi.com

The Buchwald-Hartwig reaction involves a palladium catalyst, typically a source of Pd(0) or a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results. scbt.com Research has demonstrated the successful introduction of a second amino substituent into this compound using Pd(0) catalysis with various adamantane-containing amines. nih.gov The use of bulky ligands like DavePhos, Ph-JosiPhos, and Cy-JosiPhos was explored, with the reaction conditions optimized to achieve moderate to good yields. nih.gov

Below is a table summarizing the results for the palladium-catalyzed amination of this compound with adamantylalkylamines.

| Entry | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Amine 4a (2 equiv.) | Pd₂(dba)₃ (5) | DavePhos (10) | NaOtBu | Toluene | 110 | 18 | 55 | nih.gov |

| 2 | Amine 4a (2 equiv.) | Pd₂(dba)₃ (5) | Ph-JosiPhos (10) | NaOtBu | Toluene | 110 | 18 | 40 | nih.gov |

| 3 | Amine 4a (2 equiv.) | Pd₂(dba)₃ (5) | Cy-JosiPhos (10) | NaOtBu | Toluene | 110 | 18 | 30 | nih.gov |

| 4 | Amine 4a (4 equiv.) | Pd₂(dba)₃ (5) | DavePhos (10) | NaOtBu | Toluene | 110 | 18 | 60 | nih.gov |

| 5 | Amine 4a (4 equiv.) | Pd₂(dba)₃ (10) | BINAP (20) | NaOtBu | Toluene | 110 | 18 | 60 | nih.gov |

The regioselectivity observed in the synthesis of this compound from its precursor, 4,6-dichloropyrimidine, is governed by the inherent reactivity of the pyrimidine ring. Nucleophilic attack is strongly favored at the C4 and C6 positions over the C2 position. libretexts.org For symmetrically substituted 4,6-dichloropyrimidine, the first substitution can occur at either equivalent position. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge across the electron-withdrawing nitrogen atoms of the pyrimidine ring. nih.gov

An important mechanistic feature of this compound is its existence in a tautomeric equilibrium between the amino form and an imino form. nih.gov This prototropic equilibrium can increase the mobility of the N-H proton and influence the molecule's reactivity in subsequent reactions, potentially facilitating processes like N,N-diheteroarylation. nih.gov The catalytic cycle of the Buchwald-Hartwig amination involves three main steps: oxidative addition of the palladium(0) complex to the C-Cl bond, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. scbt.com

Reactions of this compound with Oxygen Nucleophiles (e.g., Alkoxylation, Phenoxylation)

The chlorine atom at the C-6 position can also be displaced by oxygen-based nucleophiles to form 4-amino-6-alkoxypyrimidines or 4-amino-6-phenoxypyrimidines. These reactions are typically carried out by treating this compound with an alcohol or a phenol (B47542) in the presence of a base.

A patented method describes the synthesis of 4-amino-6-alkoxy pyrimidine compounds by reacting this compound derivatives with an alcohol (R₃OH) under reflux in the presence of an alkaline catalyst. Suitable catalysts for this transformation include alkali metal hydroxides or metal alkoxides (R₃OM), where M is an alkali metal. The reaction involves the nucleophilic attack of the alkoxide or phenoxide ion on the C-6 position, followed by the displacement of the chloride ion. In some cases, when reactions with amines are carried out in an alcohol solvent with a strong base like NaOH, competitive substitution by the solvent-derived alkoxide can occur, leading to the formation of alkoxy-substituted byproducts. pharmaffiliates.com

Reactions of this compound with Sulfur Nucleophiles (e.g., Thiolation)

In addition to nitrogen and oxygen nucleophiles, this compound is expected to react with sulfur nucleophiles. Sulfur compounds, particularly thiols (mercaptans), are known to be highly effective nucleophiles in substitution reactions. libretexts.org Thiolate anions (RS⁻), formed by the deprotonation of thiols with a base, are exceptionally potent nucleophiles and readily participate in SNAr reactions with halo-heteroaromatic compounds. libretexts.org

The nucleophilicity of sulfur is significantly greater than that of oxygen, which suggests that the thiolation of this compound should proceed efficiently. libretexts.org The reaction would involve the displacement of the C-6 chloride by a thiol or thiolate, yielding a 4-amino-6-(alkylthio)pyrimidine or 4-amino-6-(arylthio)pyrimidine. This transformation provides a direct route to introduce sulfur-containing functional groups onto the pyrimidine scaffold.

Tautomeric Equilibria in 4-Amino-6-chloropyrimidines and their Impact on Reactivity

The reactivity of this compound is significantly influenced by the existence of tautomeric equilibria. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of 4-amino-6-chloropyrimidines, the prototropic equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms. researchgate.net This results in two primary tautomeric forms: the amino form and the imino form.

The amino tautomer is generally considered the more stable and predominant form. However, the position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the presence of substituents on the pyrimidine ring. The existence of these tautomers has a direct impact on the molecule's reactivity in several ways. For instance, the lone pair of electrons on the exocyclic nitrogen in the amino form is more available for donation, which can affect its nucleophilicity and its ability to participate in reactions such as N-arylation. Conversely, the imino tautomer may exhibit different reactivity patterns due to the presence of a C=N double bond involving the exocyclic nitrogen.

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable substrate in a variety of these transformations. The presence of the chlorine atom on the pyrimidine ring provides a reactive handle for cross-coupling reactions, enabling the introduction of a wide range of carbon-based substituents.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Kumada, Stille, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds. nobelprize.org this compound readily participates in these reactions, with the chlorine atom acting as the leaving group.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, has been successfully applied to 4-amino-6-chloropyrimidines. wikipedia.orgresearchgate.netresearchgate.net This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com For instance, the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 4-amino-6-arylpyrimidines in good yields. researchgate.netdntb.gov.ua The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's outcome. researchgate.net

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is a powerful tool for forming C-C bonds. wikipedia.orgorganic-chemistry.org While less common for this specific substrate compared to the Suzuki reaction, it offers an alternative route for introducing alkyl or aryl groups.

The Stille reaction involves the coupling of an organohalide with an organotin compound. researchgate.netwikipedia.org This method is valued for its ability to tolerate a broad range of functional groups and for the stability of the organotin reagents. orgsyn.orglibretexts.org

The Negishi coupling employs an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction has been utilized for the synthesis of various substituted pyrimidines. nih.govrsc.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. rsc.orgsnnu.edu.cnorganic-chemistry.org While its primary application is not C-C bond formation, it is a significant palladium-catalyzed transformation that can be used to further functionalize the pyrimidine ring by introducing various amino groups.

Below is a table summarizing the key features of these palladium-catalyzed cross-coupling reactions as they apply to this compound.

| Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.orgmdpi.com |

| Kumada | Organomagnesium (Grignard reagents) | High reactivity, useful for alkyl and aryl groups. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (stannanes) | Broad functional group tolerance, stable reagents (though toxic). researchgate.netwikipedia.orglibretexts.org |

| Negishi | Organozinc | High reactivity, good for complex fragments. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Forms C-N bonds, versatile for introducing amino substituents. rsc.orgsnnu.edu.cn |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. semanticscholar.org Nickel catalysts can often promote reactions of less reactive electrophiles, such as aryl chlorides, and can exhibit unique reactivity and selectivity. nih.gov For this compound, nickel catalysis provides an efficient pathway for the formation of C-C bonds. researchgate.netacs.orgnih.gov For example, nickel-catalyzed Kumada and Negishi-type couplings have been successfully employed. researchgate.netmdpi.com These reactions often proceed under mild conditions and can tolerate a variety of functional groups. nih.gov The choice of ligand is crucial in nickel-catalyzed reactions, as it can significantly influence the catalyst's activity and selectivity. mdpi.com

Electrochemical Reductive Cross-Coupling Strategies

Electrochemical methods offer a green and sustainable approach to organic synthesis, often avoiding the need for stoichiometric chemical reductants. In the context of this compound, electrochemical reductive cross-coupling has proven to be a viable strategy for C-C bond formation. researchgate.netnih.gov This technique typically involves the use of a sacrificial anode (like iron) in conjunction with a nickel catalyst. researchgate.netnih.gov The electrochemical process generates a low-valent nickel species in situ, which then participates in the catalytic cycle to couple this compound with various aryl halides. researchgate.net This method allows for the synthesis of a range of 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. researchgate.netnih.gov

A proposed mechanism involves the electrochemical reduction of the Ni(II) catalyst to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition with the aryl halide. Subsequent reaction with the this compound and reductive elimination yields the cross-coupled product and regenerates the Ni(II) catalyst.

Other Significant Chemical Transformations and Functional Group Interconversions

Beyond C-C bond formation, the this compound scaffold can undergo various other important chemical transformations and functional group interconversions. The chlorine atom, being a good leaving group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, at the C6 position. For instance, reaction with various amines can lead to the formation of 4,6-diaminopyrimidine derivatives. nih.gov

The amino group at the C4 position can also be a site for further functionalization. It can undergo reactions such as acylation, alkylation, and diazotization, leading to a diverse range of substituted pyrimidines. These transformations are crucial for the synthesis of more complex molecules with potential applications in various fields. The interplay between the reactivity of the chloro and amino groups allows for selective functionalization by carefully choosing the reaction conditions.

4 Amino 6 Chloropyrimidine As a Key Synthetic Intermediate for Complex Molecular Architectures

Construction of Novel Pyrimidine (B1678525) Derivatives Utilizing 4-Amino-6-chloropyrimidine

This compound serves as a versatile and crucial building block in the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. Its reactivity, characterized by the presence of a chloro group and an amino group on the pyrimidine ring, allows for diverse chemical transformations. The chloro group is susceptible to nucleophilic substitution, while the amino group can be involved in various coupling and condensation reactions.

Synthesis of Variously Substituted Pyrimidine Systems

The chlorine atom at the 6-position of this compound is readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of substituted pyrimidine derivatives. This reactivity is a cornerstone of its utility in medicinal chemistry and materials science.

One of the most common and effective methods for creating new carbon-carbon bonds at the 6-position is through palladium- or nickel-catalyzed cross-coupling reactions. nih.gov The Suzuki cross-coupling reaction, in particular, has been extensively used to introduce aryl and heteroaryl groups. nih.govacs.orgnih.gov For instance, a library of 4-(substituted amino)-6-arylpyrimidines was efficiently synthesized from solid-supported chloropyrimidines and various arylboronic acids using a Pd2(dba)3/P(t-Bu)3 catalyst system. acs.orgnih.gov This solid-phase approach facilitates the purification process by allowing for the easy removal of excess reagents and byproducts. acs.org

Electrochemical methods also provide a mild and efficient route for the arylation of 4-amino-6-chloropyrimidines. nih.govresearchgate.net An electrochemical reductive cross-coupling using a sacrificial iron anode and a nickel(II) catalyst has been successfully employed to prepare a range of 4-amino-6-arylpyrimidines in moderate to high yields. nih.govresearchgate.net This method is compatible with various functional groups on the aryl halide coupling partner. nih.gov

Beyond C-C bond formation, the chloro group can be displaced by nitrogen, oxygen, and sulfur nucleophiles. Reaction with primary and secondary amines, in the presence of a base like triethylamine (B128534), yields 4,6-diaminopyrimidine (B116622) derivatives. nih.gov Microwave-assisted synthesis has been shown to significantly accelerate these nucleophilic aromatic substitution reactions. nih.gov Similarly, reaction with thiols can introduce thioether linkages.

The amino group at the 4-position can also be a site for modification, although it is generally less reactive towards substitution than the chloro group. It can, however, be acylated or participate in condensation reactions. For instance, the amino group can be protected with di-tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent synthetic steps.

Detailed below are examples of substituted pyrimidine systems synthesized from this compound.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| This compound | Arylboronic acids, Pd(PPh3)4 | Suzuki Coupling | 4-Amino-6-arylpyrimidines | nih.govtandfonline.com |

| This compound | Functionalized aryl halides, NiBr2bpy, Iron anode | Electrochemical Cross-Coupling | 4-Amino-6-arylpyrimidines | nih.gov |

| 4,6-Dichloropyrimidine (B16783) | Primary and secondary amines, Triethylamine | Nucleophilic Aromatic Substitution | This compound intermediates | nih.gov |

| Resin-supported chloropyrimidines | Arylboronic acids, Pd2(dba)3/P(t-Bu)3 | Suzuki Coupling | 4-(Substituted amino)-6-arylpyrimidines | acs.orgnih.gov |

| This compound-5-carbaldehyde (B78110) | Amines, Triethylamine | Nucleophilic Aromatic Substitution | (E)-3-(2-amino-4-ethoxy-6-(amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | mdpi.com |

Formation of Fused Pyrimidine Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

This compound and its derivatives are key precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. A prominent example is the construction of pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous biologically active compounds, including kinase inhibitors. mdpi.comacs.org

The synthesis of pyrazolo[3,4-d]pyrimidines often begins with a substituted pyrimidine that bears reactive groups at adjacent positions, facilitating cyclization. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can be mono-aminated and then reacted with hydrazine (B178648) to form the pyrazolo[3,4-d]pyrimidine core under microwave irradiation. researchgate.net

Another strategy involves building the pyrazole (B372694) ring onto the pyrimidine core. This can be achieved by reacting a suitably substituted pyrimidine with a hydrazine derivative. For instance, the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with ethoxymethylenemalononitrile (B14416) affords a pyrazole intermediate which can then be cyclized to form a pyrazolo[3,4-d]pyrimidine. nih.gov

Furthermore, this compound-5-carbaldehyde can serve as a starting point for pyrido[2,3-d]pyrimidines. researchgate.netosi.lv Reaction of this aldehyde can lead to 7-amino-4-chloropyrido[2,3-d]pyrimidine, which is a valuable intermediate for further functionalization. researchgate.netosi.lv The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines, has also been reported starting from thioxopyrimidine-6(1H)-ones, which can be derived from pyrimidine precursors. semanticscholar.org

| Starting Material | Reagent(s) | Fused System Formed | Reference(s) |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Aliphatic and aromatic amines, Hydrazine | Pyrazolo[3,4-d]pyrimidines | researchgate.net |

| 4-Hydrazino-8-(trifluoromethyl)quinoline | Ethoxymethylenemalononitrile, Formamide/Urea/Thiourea | Pyrazolo[3,4-d]pyrimidines | nih.gov |

| This compound-5-carbaldehyde | - | 7-Amino-4-chloropyrido[2,3-d]pyrimidine | researchgate.netosi.lv |

| Thioxopyrimidine-6(1H)-ones | Ethyl chloroacetate, Sodium azide, Thiourea | Furo[2,3-d]pyrimidines, Tetrazolo[1,5-c]pyrimidines, Pyrimido[1,5-c]pyrimidines | semanticscholar.org |

Derivatization to Purine (B94841) and Other Related Heterocyclic Scaffolds

The strategic placement of functional groups on the this compound core makes it an excellent precursor for the synthesis of purines and other related bicyclic heterocyclic systems. Purines are fundamental components of nucleic acids and are prevalent in a vast number of biologically active molecules.

A common route to purines involves the construction of the imidazole (B134444) ring onto the pyrimidine scaffold. This typically starts with a 4,5-diaminopyrimidine (B145471) derivative. For instance, 4-amino-6-chloro-5-nitropyrimidine can be reduced to 4,5-diamino-6-chloropyrimidine. This intermediate can then undergo cyclization with a one-carbon source, such as formic acid or triethyl orthoformate, to form the purine ring system. rsc.org The chlorine atom at the 6-position of the resulting purine can then be further substituted.

An alternative approach involves the direct cyclization of a 4-furfurylamino-5-amino-6-chloropyrimidine with a mixture of ethyl orthoformate and acetic anhydride (B1165640) to yield 9-furfuryl-6-chloropurine. cdnsciencepub.com This 6-chloropurine (B14466) can then be reacted with various nucleophiles to generate a library of 9-furfuryl-6-substituted purines. cdnsciencepub.com Similarly, 4-[2-(diethylamino)ethylamino]-5-amino-6-chloropyrimidine, prepared from 4,6-dichloro-5-aminopyrimidine, can be cyclized in formic acid to produce a 9-substituted hypoxanthine, which can then be chlorinated to give the corresponding 6-chloropurine. acs.org

A one-pot synthesis of tri-substituted purines has been developed starting from 4-alkylamino-5-amino-6-chloropyrimidines, primary alcohols, and N,N-dimethylamides. researchgate.net This method allows for the generation of diverse purine libraries.

The synthesis of 6-mercaptopurine, a clinically important drug, can be achieved from 4-amino-5-nitro-6-chloropyrimidine. Reaction with an alkali hydrosulfide (B80085) simultaneously reduces the nitro group and replaces the chlorine with a mercapto group to give 4,5-diamino-6-mercaptopyrimidine. google.com This intermediate is then formylated and cyclized to afford 6-mercaptopurine. google.com

Role in the Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

This compound is an invaluable scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. Its two distinct points of reactivity—the amino group and the chloro group—allow for systematic modifications to explore the chemical space around a core structure and optimize biological activity.

Systematic Modification Strategies from the this compound Core

SAR studies often involve the systematic variation of substituents on a lead compound to understand how these changes affect its interaction with a biological target. The this compound core provides a robust platform for such investigations.

One common strategy is to first react the more reactive chloro group at the 6-position with a diverse set of building blocks. As previously mentioned, Suzuki coupling is a powerful tool for introducing a wide range of aryl and heteroaryl moieties at this position. nih.govnih.govtandfonline.com Libraries of compounds with different substituents at the 6-position can be readily prepared and screened for activity.

The amino group at the 4-position offers a second point for diversification. This can be achieved through acylation, alkylation, or by using different amines in the initial synthesis from 4,6-dichloropyrimidine. nih.gov For example, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D, systematic variations of the pyrimidine scaffold, the R1 amide, and R2 and R3 substituents were employed to establish a comprehensive SAR. nih.govacs.org

In the context of dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), modifications at the benzylthio moiety of 4-amino-2-(benzylthio)-6-chloropyrimidine (B1217524) derivatives were shown to enhance anticancer activity. These SAR studies revealed that specific hydrophobic substituents improved binding affinity and led to increased apoptosis in cancer cells.

Libraries of Analogs for Biological Evaluation (Focus on Synthetic Pathways)

The generation of libraries of analogs based on the this compound scaffold is a common practice in drug discovery. Solid-phase synthesis is particularly well-suited for this purpose as it allows for high-throughput synthesis and purification.

A notable example is the solid-phase synthesis of a 96-compound library of 4-(substituted amino)-6-arylpyrimidines. acs.orgnih.gov This was achieved by first loading a resin with a primary amine, followed by reaction with dichloropyrimidine. The remaining chloro group was then subjected to Suzuki coupling with a panel of 12 different arylboronic acids. acs.org This matrix approach, combining 8 different amines with 12 boronic acids, efficiently generated a diverse library for biological screening. acs.org

In another example, a series of pyrimidine conjugates were synthesized by the nucleophilic substitution of chlorine in various chloropyrimidines, including 2-amino-4-chloropyrimidine (B19991) and 4,6-dichloropyrimidine, with a linker-containing amine. mdpi.com This approach allows for the attachment of larger and more complex moieties to the pyrimidine core, expanding the accessible chemical space.

The synthesis of trisubstituted pyrimidine amide derivatives as CCR4 antagonists also highlights the utility of a stepwise diversification strategy. Starting from 2,4,6-trichloropyrimidine, regioselective amination at the 4-position, followed by further substitutions at the remaining chloro positions, allowed for the systematic exploration of the SAR and the identification of potent antagonists. researchgate.net

The following table summarizes synthetic pathways used to generate libraries of analogs from pyrimidine precursors for biological evaluation.

| Precursor | Synthetic Strategy | Library Type | Biological Target/Application | Reference(s) |

| Solid-supported chloropyrimidines | Solid-phase Suzuki coupling | 4-(Substituted amino)-6-arylpyrimidines | General drug discovery | acs.orgnih.gov |

| 4-Amino-5-((4-chlorophenyl)diazenyl)-6-chloropyrimidine | Nucleophilic displacement and Suzuki coupling | Substituted 4-aminopyrimidin-2-ones | HIV and Kinesin Eg5 inhibitors | nih.govtandfonline.com |

| 2,4,6-Trichloropyrimidine | Stepwise nucleophilic substitution | Trisubstituted pyrimidine amides | CCR4 antagonists | researchgate.net |

| Chloropyrimidines | Nucleophilic substitution | Pyrimidine conjugates | Antiviral activity | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies in 4 Amino 6 Chloropyrimidine Research

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared (FTIR)) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying the functional groups present in 4-amino-6-chloropyrimidine. vwr.com The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound, often measured using a KBr wafer technique, shows characteristic absorption bands. nih.gov Key vibrations include the N-H stretches of the primary amino group, typically appearing as sharp bands in the 3100-3500 cm⁻¹ region. Vibrations associated with the pyrimidine (B1678525) ring (C=C and C=N stretching) are found in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration is typically observed at lower frequencies, often in the 600-800 cm⁻¹ region. These characteristic peaks provide a molecular fingerprint, confirming the presence of the key structural components.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3100 | Medium-Strong | N-H Stretching (Amino group) |

| 1650 - 1550 | Strong | C=N & C=C Stretching (Ring vibrations) |

| ~1450 | Medium | Ring Stretching |

| 800 - 600 | Medium-Strong | C-Cl Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. vwr.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺ due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, separated by two m/z units with a characteristic intensity ratio, confirming the presence of one chlorine atom. The nominal molecular weight is 129.55 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mdpi.comrsc.org The exact mass of this compound (C₄H₄ClN₃) is calculated as 129.0094 Da. nih.gov HRMS can distinguish this from other compounds with the same nominal mass, providing unequivocal confirmation of the molecular formula. Analysis of the fragmentation patterns can further corroborate the structure, showing characteristic losses such as the chlorine atom or a molecule of hydrogen cyanide (HCN). libretexts.orgacdlabs.com

X-ray Crystallography for Definitive Solid-State Structural Determination

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are vital for assessing the purity of this compound and for monitoring the progress of chemical reactions. vwr.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for separation, quantification, and purity verification. ruifuchemical.comchemscene.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. csic.es The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique for qualitative analysis. mdpi.com For this compound, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system such as ethyl acetate/hexane or dichloromethane/methanol serves as the mobile phase. rsc.orggoogle.com The compound's spot is visualized under UV light (at 254 nm) or by staining. mdpi.com TLC is widely used to quickly check reaction completion and identify the number of components in a mixture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. vwr.com The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or a phosphate (B84403) buffer) shows characteristic absorption maxima (λ_max). google.com These absorptions are due to π → π* and n → π* electronic transitions within the aromatic pyrimidine ring and the amino group. The position and intensity (molar absorptivity, ε) of these bands can be used for quantitative analysis based on the Beer-Lambert law and to gain insight into the electronic structure of the molecule.

Computational and Theoretical Investigations of 4 Amino 6 Chloropyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 4-amino-6-chloropyrimidine and its derivatives, DFT calculations have been instrumental in understanding their fundamental properties.

Researchers have employed DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) and 6-311++G(d,p), to model the molecule's geometry and electronic properties. These calculations help in predicting the most stable conformations and understanding the distribution of electrons within the molecule.

One of the key applications of DFT in this context is the generation of Molecular Electrostatic Potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic regions of a molecule. For instance, in N,N-DiBoc-4-amino-6-chloropyrimidine, the MEP map highlights the chlorine atom at the 6-position as an electrophilic site, making it susceptible to nucleophilic attack. This information is crucial for predicting reaction pathways and designing synthetic strategies.

Furthermore, DFT is used to calculate Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. A smaller energy gap generally indicates higher reactivity. For a cocrystal of 2,6-diamino-4-chloropyrimidine with succinic acid, the calculated energy gap was found to be small, suggesting the molecule is soft and prone to chemical reactions.

Table 1: Key Parameters from DFT Calculations for this compound Derivatives

| Parameter | Significance | Example Finding |

| Activation Energy (ΔG‡) | Predicts the feasibility and rate of a reaction. | The 6-Cl site in N,N-DiBoc-4-amino-6-chloropyrimidine has a lower activation energy for nucleophilic substitution compared to the 4-amino group. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A small energy gap (0.199 eV) in a 2,6-diamino-4-chloropyrimidine cocrystal suggests high reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. | The 6-Cl position is highlighted as an electrophilic region, guiding solvent selection for reactions. |

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility and dynamic behavior of this compound and its derivatives.

MD simulations can reveal how these molecules behave in different environments, such as in solution or when interacting with a biological target. By simulating the molecule's trajectory, researchers can observe changes in its three-dimensional structure, including bond rotations and ring puckering. This information is critical for understanding how the molecule might bind to a receptor or enzyme.

The conformational landscape of a molecule, which describes the different shapes it can adopt and their relative energies, can be explored through MD simulations. This is particularly important for drug design, as the bioactive conformation of a molecule—the shape it adopts when binding to its target—may not be its lowest energy state in solution. Understanding the accessible conformations of this compound derivatives is therefore crucial for designing effective therapeutic agents.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the principles of MD are broadly applicable and essential for studying the dynamic nature of this scaffold and its derivatives.

Molecular Docking Studies for Ligand-Target Interactions (in the context of derivative design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, will bind to the active site of a protein.

Numerous studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of targets like Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) and epidermal growth factor receptor (EGFR). These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The results of docking studies, often presented as a docking score, provide an estimate of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For instance, in a study of pyrimidine (B1678525) derivatives as potential inhibitors of the main protease of SARS-CoV-2, one derivative exhibited a strong binding energy score of -8.12 kcal/mol.

These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Applications in 4 Amino 6 Chloropyrimidine Chemistry

Development of Highly Regio- and Stereoselective Synthetic Methodologies

The precise control of substituent placement on the pyrimidine (B1678525) ring is crucial for tuning the properties of its derivatives. While methods for the synthesis of 4-amino-6-chloropyrimidine derivatives exist, the development of more efficient and selective methodologies remains a key research focus.

Future efforts will likely concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Research is ongoing to develop catalysts that offer higher regioselectivity, particularly for the differential functionalization of the C2, C4, and C6 positions of the pyrimidine ring. acs.org For instance, the use of specific ligands can direct the substitution to a particular chlorine atom in dichloropyrimidines, a principle that can be extended to this compound. acs.org

Organolithium Reagents: The use of organolithium reagents has shown promise in the regioselective synthesis of pyrimidine derivatives. researchgate.net Further exploration of these reagents could lead to novel pathways for introducing a variety of functional groups with high precision. researchgate.net

Stereoselective Synthesis: For applications in medicine, the stereochemistry of substituents is often critical. Future research will likely involve the development of methods for the stereoselective introduction of chiral moieties onto the pyrimidine core, potentially using chiral auxiliaries or enantioselective catalysis. rsc.org An example includes the synthesis of intermediates for antiviral drugs where specific stereoisomers are required for biological activity. rsc.org

A notable challenge lies in the synthesis of 6-aryl-2,4-dichloropyrimidines, where regioselective amination strongly favors the C4-substituted product. acs.org Overcoming this inherent reactivity to achieve selective C2 substitution is an area ripe for investigation.

Exploration of Novel Catalytic Systems for Transformations of this compound

The development of novel catalytic systems is paramount for expanding the synthetic utility of this compound. Current research is exploring various avenues to achieve more efficient and selective transformations.

Key areas of exploration include:

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. researchgate.netresearchgate.net An electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides using a nickel(II) catalyst and a sacrificial iron anode has been successfully demonstrated. researchgate.netnih.gov This method allows for the synthesis of a range of 4-amino-6-arylpyrimidines under mild conditions. researchgate.netresearchgate.netnih.gov

Hydrogen-Bonding-Mediated Catalysis: Computational studies have shown that hydrogen bonding can significantly lower the activation barrier for the aminolysis of 6-chloropyrimidine. acs.org This suggests that well-chosen hydrogen-bond donors could act as catalysts for nucleophilic substitution reactions, offering a metal-free alternative. acs.org

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. The development of photocatalytic systems for the functionalization of this compound could provide access to novel reaction pathways and molecular structures.

The table below summarizes some of the catalytic systems being explored for the transformation of chloropyrimidines.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(dba)₂ / Ligand | This compound, Amines | 4,6-Diaminopyrimidines | Allows for the introduction of a second amino substituent. mdpi.com |

| NiBr₂bpy / Fe anode | 4-Amino-6-chloropyrimidines, Aryl halides | 4-Amino-6-arylpyrimidines | Electrochemical, mild conditions, moderate to high yields. researchgate.netnih.gov |

| Hydrogen-Bonding Species (e.g., H₂NCHO) | 6-Chloropyrimidine, NH₃ | 6-Aminopyrimidine | Computational evidence for barrier reduction, potential for metal-free catalysis. acs.org |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Approaches

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for elucidating the intricate details of chemical transformations involving this compound.

Time-Resolved Spectroscopy: Techniques like time-resolved photoelectron spectroscopy can be used to study the ultrafast electronic relaxation dynamics of pyrimidine derivatives upon photoexcitation. acs.orgnih.govresearchgate.net These studies provide insights into the lifetimes of excited states and the quantum yields of different relaxation pathways, which is critical for understanding photochemical reactions and the photostability of these molecules. nih.govrsc.org

Computational Chemistry: Density functional theory (DFT) and other computational methods are increasingly used to model reaction pathways and predict the regioselectivity of reactions involving pyrimidine derivatives. acs.org For example, computational studies have been used to investigate the mechanism of nickel-catalyzed cross-coupling reactions and to understand the role of hydrogen bonding in catalysis. acs.orgacs.org These theoretical insights can guide experimental efforts to develop more efficient and selective synthetic routes.

Recent studies on pyrimidine nucleobases using extreme ultraviolet (EUV) time-resolved photoelectron spectroscopy have revealed the formation of long-lived dark states during electronic relaxation, challenging previous understandings of their photophysics. acs.orgnih.gov

Integration of this compound into Polymer Chemistry and Materials Science

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for advanced materials. The integration of this compound into polymers and other materials is an emerging area with significant potential.

Potential applications include:

Conducting Polymers: The π-deficient nature of the pyrimidine ring can be exploited to create electron-transporting materials for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Polymers: The amino and chloro groups on this compound provide convenient handles for grafting the molecule onto polymer backbones or for use as a monomer in polymerization reactions, leading to materials with tailored properties. ambeed.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound and its derivatives potential linkers for the construction of MOFs with interesting catalytic, sensing, or gas storage properties.

Applications in Chemical Biology as Probes and Tool Compounds

The ability of pyrimidine derivatives to mimic natural nucleobases makes them valuable tools for studying biological systems. This compound can serve as a scaffold for the design of chemical probes and tool compounds to investigate specific biological processes.

Examples of applications include:

Fluorescent Probes: By attaching fluorophores to the this compound core, researchers can create fluorescent probes to visualize and track biological molecules and processes within living cells. researchgate.net

Enzyme Inhibitors: Derivatives of this compound can be designed to bind to the active sites of specific enzymes, thereby inhibiting their activity. acs.org This allows researchers to study the function of these enzymes and their roles in disease. For instance, a 4-amino-2-methyl-6-chloropyrimidine was used to inactivate and identify the active site nucleophile of the enzyme thiaminase I. nih.gov

Covalent Inhibitors: The reactive chloro group can be exploited to design covalent inhibitors that form a permanent bond with their target protein, offering a powerful strategy for drug development. acs.org

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. These powerful computational tools can be applied to accelerate the discovery and synthesis of new this compound derivatives with desired properties.

AI and ML can be utilized for:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physical properties, and synthetic accessibility of novel pyrimidine derivatives. nih.govopendentistryjournal.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. oncodesign-services.com

De Novo Design: Generative AI models can design entirely new molecules with optimized properties from scratch. oncodesign-services.com These models can explore vast chemical spaces to identify novel this compound derivatives with enhanced performance for specific applications. nih.gov

Retrosynthesis Prediction: AI algorithms can predict viable synthetic routes for target molecules, including complex pyrimidine derivatives. oncodesign-services.com This can help chemists to devise more efficient and reliable synthetic strategies.

Recent studies have demonstrated the use of AI and ML to accelerate the discovery of inhibitors for enzymes involved in pyrimidine biosynthesis and to identify novel pyrimidine-based drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-6-chloropyrimidine, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A classic method involves refluxing 4-amino-6-hydroxypyrimidine with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine . Post-synthesis, intermediates are characterized using elemental analysis (e.g., C, H, N content) and NMR spectroscopy. For example, reports a 43% yield after crystallization from ethyl acetate-petroleum ether, with elemental analysis confirming purity (C: 70.29%, H: 5.81%, N: 13.88%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. highlights challenges in observing NH₂ signals in trifluoroacetic acid due to solubility limitations .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₄H₄ClN₃, MW 129.55) .

- Elemental Analysis : Used to validate empirical formulas (e.g., C: 70.34%, H: 5.58%, N: 13.67% theoretical vs. observed) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The chlorine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. demonstrates that bulky substituents (e.g., diphenylmethyl groups) at position 5 alter reaction pathways, leading to unexpected byproducts like 2,6-diamino-4-hydroxypyrimidine derivatives due to steric hindrance . Kinetic studies under varying temperatures (e.g., 150°C in alcoholic ammonia) can quantify substituent effects .

Q. How can conflicting solubility data for this compound derivatives be resolved?

- Data Contradiction : reports solubility in acetic acid during synthesis, while notes limited solubility in CDCl₃, requiring (CD₃)₂SO or trifluoroacetic acid for NMR .

- Resolution :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution.

- Derivatization : Introduce solubilizing groups (e.g., methyl, ethyl) temporarily during analysis .

Q. What strategies optimize the purification of this compound derivatives with low crystallinity?

- Methodology :

- Crystallization : Use mixed solvents (e.g., EtOAc-petroleum ether) to enhance crystal formation .

- Chromatography : Employ silica gel chromatography for non-crystalline compounds, with TLC monitoring (Rf values in 1:1 hexane-EtOAc) .

Analytical and Mechanistic Challenges

Q. Why do competing substitution and elimination pathways occur in reactions of this compound with alcohols?

- Mechanistic Insight : In , benzhydrol reacts with this compound to yield two products: 4-amino-5-(diphenylmethyl)-6-hydroxypyrimidine (major) and 4-[(diphenylmethyl)amino]-6-hydroxypyrimidine (minor). The major product forms via nucleophilic aromatic substitution (Cl⁻ displacement), while the minor product results from amine group alkylation, influenced by steric effects and reaction temperature .

Q. How can computational modeling predict the regioselectivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。